molecular formula C4H9IN2S B562081 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide CAS No. 557064-36-5

2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide

Cat. No. B562081
CAS RN: 557064-36-5
M. Wt: 248.119
InChI Key: PZZRSEUDGCFXIH-DAHDXRBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide” is a biochemical used for proteomics research . It has a molecular formula of C4H5D4IN2S and a molecular weight of 248.12 .


Synthesis Analysis

This compound has been used in the preparation of starting materials required for the synthesis of 2-amino1-(2-Imidazolin-2-yl)-2-imidazoline . It is also a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .


Chemical Reactions Analysis

As a reactant, “2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide” has been used in the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors . It’s also used in the preparation of Spiro-piperidine inhibitors against influenza A virus .


Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 248.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.

Safety and Hazards

The safety data sheet suggests that this compound may cause eye and skin irritation, and respiratory and digestive tract irritation . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4,4,5,5-tetradeuterio-2-methylsulfanyl-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRSEUDGCFXIH-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)SC)([2H])[2H])[2H].I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858097
Record name 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

557064-36-5
Record name 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.